molecular formula C9H6F3NO2 B1593170 5-(Trifluoromethoxy)oxindole CAS No. 403853-48-5

5-(Trifluoromethoxy)oxindole

Cat. No. B1593170
M. Wt: 217.14 g/mol
InChI Key: NJZFZLIOCDIELL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)oxindole (5-TFMO) is an organic compound belonging to the oxindole family. It is a heterocyclic compound with a five-membered ring containing one oxygen atom and four carbon atoms. 5-TFMO is a versatile compound that has been widely studied due to its biological activity and potential applications in the pharmaceutical and agrochemical industries. It has been used in the synthesis of a variety of organic compounds, including drugs, pesticides, and agrochemicals. In addition, 5-TFMO has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.

Scientific Research Applications

Anti-Cancer Properties

  • Design and Synthesis of Anti-Breast Cancer Compounds : A study by Hati et al. (2016) showcased the design and synthesis of compounds bearing the spiro[pyrrolidine-3, 3´-oxindole] motifs, demonstrating significant inhibitory activity against the proliferation of MCF-7 breast cancer cells. The study identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular binding partners, providing insights into the molecular interactions that may underlie the observed anticancer effects Hati et al., 2016.

Oxidative Aryltrifluoromethylthiolation

  • Trifluoromethylthiole-Containing Oxindoles Synthesis : Yin and Wang (2014) developed a novel silver-mediated oxidative aryltrifluoromethylthiolation of activated alkenes to produce valuable trifluoromethylthiole-containing oxindoles. This transformation is facilitated through a unique F3CS(•) radical addition path, offering a practical method to generate a F3CS(•) radical in the laboratory Yin & Wang, 2014.

Electrochemical and Material Applications

  • Electrochemical Polymerization and Charge Storage Materials : Research by Nie et al. (2007, 2019) on the electrochemical polymerization of 5-fluoroindole and the development of high-performance poly(5-fluoroindole) as charge storage material illustrates the potential of fluorine-substituted conjugated polymers in supercapacitor applications. These studies highlight the promising electrochemical properties and good thermal stability of the synthesized materials, along with their application in energy storage technologies Nie et al., 2007; Wang et al., 2019.

Catalytic Synthesis

  • Copper-Catalyzed Trifluoromethylation : A study by Yang et al. (2014) explored the copper-catalyzed intramolecular trifluoromethylation of arylacrylamides leading to oxindole derivatives using Langlois' reagent (CF3SO2Na). This process proceeds via a radical pathway in water at room temperature, demonstrating an eco-friendly and efficient method for oxindole synthesis Yang et al., 2014.

properties

IUPAC Name

5-(trifluoromethoxy)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFZLIOCDIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649566
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethoxy)oxindole

CAS RN

403853-48-5
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-5-(trifluoromethoxy)indoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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